molecular formula C9H17ClFN3 B12215276 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine

Cat. No.: B12215276
M. Wt: 221.70 g/mol
InChI Key: FPEDFXQTGNWNOJ-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a fluorine atom at position 5, and a propylamine group attached to the pyrazole ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as copper or palladium . Another approach involves the use of multicomponent reactions, where hydrazine, aldehydes, and alkynes react together to form the pyrazole ring .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-fluoro-1H-pyrazole
  • 1-propyl-1H-pyrazole
  • 5-fluoro-1H-pyrazole

Uniqueness

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a fluorine atom on the pyrazole ring, along with a propylamine side chain, makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H17ClFN3

Molecular Weight

221.70 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H16FN3.ClH/c1-3-5-11-6-8-7-12-13(4-2)9(8)10;/h7,11H,3-6H2,1-2H3;1H

InChI Key

FPEDFXQTGNWNOJ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(N(N=C1)CC)F.Cl

Origin of Product

United States

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